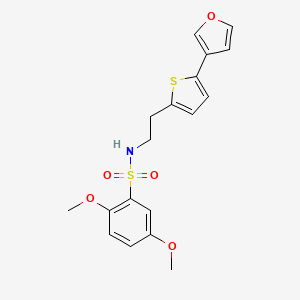

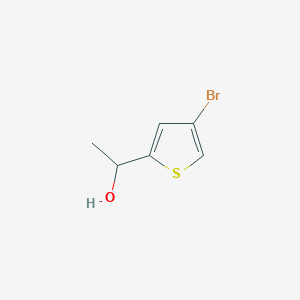

2-Thiophenemethanol, 4-bromo-alpha-methyl-

Übersicht

Beschreibung

2-Thiophenemethanol, 4-bromo-alpha-methyl- is a heterocyclic building block used in pharmaceutical and organic synthesis . It is a component of the synthesis of styrylheterocycle analogs of reservatrol which act as apoptosis-inducing agents . It is also used in the preparation of diverse 2-aminothiophenes displaying biologically active antiproliferative activity .

Synthesis Analysis

The synthesis of 2-Thiophenemethanol, 4-bromo-alpha-methyl- can be achieved from 4-Bromothiophene-2-carboxaldehyde . There are multiple synthetic routes available for its preparation .Molecular Structure Analysis

The molecular formula of 2-Thiophenemethanol, 4-bromo-alpha-methyl- is C6H7BrOS . The molecular weight is 207.09 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

The molecular weight of 2-Thiophenemethanol, 4-bromo-alpha-methyl- is 128.192 . The IUPAC Standard InChI is InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis:

- Alpha,alpha-disubstituted 3-thiophenemethanols undergo selective diarylation, accompanied by the cleavage of C-H and C-C bonds, in the presence of a palladium catalyst, producing 2,3-diarylthiophenes. This process is significant in organic synthesis and catalysis (Nakano, Satoh, & Miura, 2006).

Kinetic Studies:

- The kinetics of piperidino-debromination of certain thiophenes in methanol can be studied using the Hammett relationship, a concept critical in understanding reaction mechanisms in organic chemistry (Spinelli, Consiglio, & Corrao, 1972).

Material Science Applications:

- Methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells enhances efficiency, showcasing the relevance of thiophene derivatives in the development of advanced solar energy materials (Zhou et al., 2013).

Environmental Sensing and Remediation:

- Thiophene-based metal-organic frameworks (MOFs) exhibit luminescent properties sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI), demonstrating potential in environmental monitoring and pollution remediation (Zhao et al., 2017).

Polymer Stabilization:

- New thiophene derivatives have been shown to effectively reduce photodegradation in poly(vinyl chloride) films, highlighting their role in polymer science and material stabilization (Balakit et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(4-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTFBIIZOCHASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromothiophen-2-yl)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2862846.png)

![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862847.png)

![3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2862850.png)

![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)

![(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2862852.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2862855.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862858.png)

![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)

![N-(3-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2862864.png)